CWP232291 is a small molecule identified as an inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to suppress tumor growth by modulating this signaling pathway.
The synthesis of CWP232291 involves several chemical reactions aimed at constructing its specific molecular architecture. While detailed synthetic routes are proprietary, the compound has been synthesized through methods that typically include:
The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of CWP232291 post-synthesis .
CWP232291 has a complex molecular structure that facilitates its interaction with the Wnt signaling components. The precise three-dimensional conformation is critical for its biological activity.
While the exact molecular formula and structure are not disclosed in detail within available literature, it is known that CWP232291 effectively binds to key proteins involved in the Wnt/β-catenin pathway, thereby inhibiting their activity. This interaction ultimately leads to the degradation of β-catenin, preventing its translocation to the nucleus and subsequent gene activation .
CWP232291 primarily functions through competitive inhibition of the β-catenin protein's interactions within the Wnt signaling cascade. This inhibition triggers a series of downstream effects:
The compound's mechanism involves disrupting the formation of the β-catenin/TCF complex necessary for gene transcription. Experimental assays have demonstrated that treatment with CWP232291 leads to significant reductions in target gene expression levels in various cancer cell lines .
The mechanism by which CWP232291 exerts its effects can be summarized as follows:
Studies indicate that CWP232291 not only inhibits β-catenin accumulation but also activates cellular stress responses, contributing to its anti-tumor effects .
CWP232291 exhibits properties typical of small organic molecules used in drug development:
Chemical analyses suggest that CWP232291 possesses:
Relevant studies have characterized these properties through various assays including solubility tests and binding affinity measurements .
CWP232291's primary application lies within scientific research and clinical trials focused on cancer therapy. Its ability to inhibit the Wnt/β-catenin pathway makes it a candidate for treating:
Research continues into its broader applications across various malignancies characterized by aberrant Wnt signaling pathways .
The Wnt/β-catenin signaling pathway represents a phylogenetically conserved molecular cascade that governs fundamental cellular processes including proliferation, differentiation, stemness maintenance, and tissue homeostasis [2] [6]. In physiological conditions, β-catenin levels remain tightly regulated through a multiprotein destruction complex comprising Axin, APC, GSK3β, and CK1. This complex facilitates β-catenin phosphorylation, ubiquitination, and proteasomal degradation, maintaining low cytoplasmic concentrations [2] [6]. Pathological activation occurs through Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors, disrupting the destruction complex and enabling β-catenin stabilization and nuclear translocation. Within the nucleus, β-catenin forms transcriptional complexes with TCF/LEF factors, driving expression of oncogenes such as c-MYC, CCND1 (cyclin D1), and SURVIVIN [3] [6].
Aberrant Wnt/β-catenin activation constitutes a hallmark of diverse malignancies. In ovarian cancer—the eighth leading cause of cancer mortality among women—hyperactivation correlates with advanced stage diagnosis, chemoresistance, and metastasis [6]. Epithelial ovarian cancers (particularly high-grade serous carcinoma) demonstrate nuclear β-catenin accumulation in >30% of cases, associated with cancer stem cell maintenance through ALDH1A1 regulation and miRNA biogenesis dysregulation [6]. Similarly, in castration-resistant prostate cancer (CRPC), Wnt/β-catenin signaling integrates with AR, PI3K/mTOR, and MAPK pathways, facilitating therapeutic resistance through nuclear β-catenin-AR co-localization and upregulation of anti-apoptotic factors [3] [4]. The pathway’s tissue-agnostic role in oncogenesis underscores its therapeutic relevance.
Table 1: Oncogenic Consequences of Wnt/β-Catenin Pathway Dysregulation in Selected Cancers
Cancer Type | Prevalence of Pathway Dysregulation | Key Oncogenic Mechanisms | Clinical Consequences |
---|---|---|---|
Ovarian Cancer | 30-40% of epithelial subtypes | Stemness maintenance (ALDH1A1), PARPi resistance, Metastasis via miRNA dysregulation | Platinum resistance, High relapse rate (>70% within 3 years) |
Prostate Cancer | 40-60% of CRPC cases | AR splice variant stabilization, Survivin upregulation, Anti-apoptotic gene expression | Resistance to abiraterone/enzalutamide, Metastatic progression |
Acute Myeloid Leukemia | 50-70% of cases | Self-renewal of leukemia stem cells, Microenvironment interactions | Relapse after chemotherapy, Poor prognosis |
β-catenin represents a convergence point for oncogenic Wnt signaling, making it a rational therapeutic target across diverse malignancies. In ovarian cancer, preclinical models demonstrate that β-catenin inhibition reverses platinum resistance—a critical clinical challenge given that >70% of patients relapse within three years despite debulking surgery and platinum/taxane chemotherapy [6]. Cisplatin-resistant ovarian cell lines exhibit upregulated β-catenin activity, which promotes survival through anti-apoptotic gene expression . Patient-derived organoids from recurrent ovarian tumors similarly demonstrate β-catenin dependency, confirming its role in disease progression [6].
In prostate cancer, β-catenin physically interacts with androgen receptor (AR) and its splice variants (e.g., AR-V7), driving transcriptional programs that bypass conventional androgen deprivation [3] [4]. This crosstalk establishes β-catenin as a resistance node against second-generation AR-targeted agents like enzalutamide and abiraterone. Hematologic malignancies likewise depend on Wnt/β-catenin for leukemia stem cell (LSC) maintenance. LSCs evade conventional chemotherapy through β-catenin-mediated self-renewal and microenvironment interactions, serving as reservoirs for relapse in acute myeloid leukemia (AML) [7] [9]. The mechanistic versatility of β-catenin across solid and liquid tumors validates its targeting for cancer therapy.
CWP232291 (CWP-232291) is a first-in-class peptidomimetic small molecule prodrug designed to disrupt Wnt/β-catenin signaling through multimodal mechanisms. Its chemical structure enables rapid conversion in serum to the active metabolite CWP232204 [5] [7]. The active form directly binds Sam68 (Src-associated substrate during mitosis of 68 kDa), a multifunctional adaptor protein implicated in Wnt signal transduction [5]. This binding disrupts Sam68-mediated transcriptional activation and pre-mRNA splicing, tipping the balance toward pro-apoptotic BCL-2 splice variants while suppressing anti-apoptotic factors like survivin [5].
Concomitantly, CWP232204 induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) via upregulation of the pro-apoptotic protein CHOP (CCAAT/-enhancer-binding protein homologous protein) and phosphorylation of eIF2α [3] [9]. ER stress culminates in caspase-3-dependent apoptosis while independently promoting β-catenin degradation via proteasomal pathways [3] [9]. This dual mechanism—transcriptional modulation and proteostasis disruption—enables potent suppression of oncogenic β-catenin signaling. Unlike antibody-based Wnt inhibitors, CWP232291's small molecular weight (~500 Da) facilitates tissue penetration, making it suitable for targeting solid tumor microenvironments and hematopoietic niches [7] [9].
Table 2: Multimodal Mechanisms of CWP232291 (Prodrug) and Its Active Metabolite CWP232204
Molecular Target | Biological Consequence | Downstream Effects |
---|---|---|
Sam68 (KHDRBS1) | Disrupted Wnt signal transduction; Altered BCL-2 splicing | Increased pro-apoptotic BCL-2 isoforms; Reduced survivin expression |
Endoplasmic Reticulum | ER stress induction; CHOP upregulation; eIF2α phosphorylation | Caspase-3 activation; PARP cleavage; Apoptosis |
β-catenin complex | Enhanced degradation; Nuclear translocation blockade | Downregulation of MYC, CCND1, SURVIVIN; Inhibition of TCF/LEF transcription |
CWP232291 demonstrates broad preclinical activity against diverse malignancies. In ovarian cancer models, it attenuated tumor growth in vitro and in vivo, with notable efficacy against cisplatin-resistant cell lines and patient-derived organoids [6]. CRPC models similarly showed sensitivity, with CWP232291 suppressing AR/AR-V7 expression and inducing apoptosis in abiraterone-resistant primary cells [3] [4]. Phase I trials in relapsed/refractory AML and myelodysplastic syndrome (MDS) patients demonstrated pharmacodynamic proof-of-concept, with >90% reduction in β-catenin and 77% survivin suppression in bone marrow samples correlating with clinical responses [7] [9] [10]. The compound’s ability to target cancer stem cells and overcome therapy-resistant populations positions it as a promising agent for molecularly-driven oncology therapeutics.
Figure: Structural and Functional Profile of CWP232291
[Prodrug Structure: CWP232291] | v Serum Esterases | v [Active Metabolite: CWP232204] → Binds SAM68 → Alters Splicing (Pro-apoptotic BCL-2 isoforms) | v Induces ER Stress → CHOP ↑ / eIF2α-P ↑ → Caspase-3 Activation → Apoptosis | v Promotes β-catenin Degradation → Inhibits TCF/LEF Transcription → Downregulates MYC, SURVIVIN, CCND1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7